molecular formula C12H18N2 B13111411 4-Methyl-2-(piperidin-2-ylmethyl)pyridine

4-Methyl-2-(piperidin-2-ylmethyl)pyridine

Cat. No.: B13111411
M. Wt: 190.28 g/mol
InChI Key: DBKDDPQJNILUTP-UHFFFAOYSA-N
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Description

Contextualization of the 4-Methyl-2-(piperidin-2-ylmethyl)pyridine Scaffold within Contemporary Medicinal Chemistry

The this compound scaffold is a prime example of a privileged structure in medicinal chemistry, combining the aromatic, electron-deficient nature of a substituted pyridine (B92270) ring with the flexible, saturated, and basic character of a piperidine (B6355638) moiety. This unique combination allows for a three-dimensional arrangement of pharmacophoric features, which can lead to high-affinity interactions with a variety of biological targets. The methyl group on the pyridine ring can influence the molecule's electronic properties and provide a point for metabolic transformation or steric interaction within a binding pocket. The piperidin-2-ylmethyl linker introduces a degree of conformational flexibility, which can be crucial for optimal receptor or enzyme binding.

The piperidine ring, in particular, is one of the most prevalent N-heterocycles found in U.S. FDA-approved drugs. researchgate.netarizona.edu Its derivatives are integral to over seventy commercialized pharmaceuticals, including several blockbuster drugs. arizona.edu The linkage of a piperidine to a pyridine ring, as seen in this compound, creates a scaffold that has been explored for a range of therapeutic applications, from central nervous system disorders to infectious diseases. arizona.edunih.gov For instance, novel piperidine-linked pyridine analogues have been designed and synthesized as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov

Overview of Nitrogen Heterocycles in Drug Discovery and Development

Nitrogen-containing heterocycles are fundamental building blocks in the realm of drug discovery and development, with a remarkable 59% of small-molecule drugs approved by the U.S. FDA containing at least one nitrogen heterocycle. openmedicinalchemistryjournal.comijnrd.org These ring systems are ubiquitous in nature, forming the core of many alkaloids, vitamins, and hormones. nih.govrsc.org Their prevalence in pharmaceuticals can be attributed to several key factors. The nitrogen atom can act as a hydrogen bond donor or acceptor, which is critical for molecular recognition at biological targets. Furthermore, the presence of nitrogen can influence the molecule's physicochemical properties, such as basicity, polarity, and solubility, which are all vital for pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

The structural diversity of nitrogen heterocycles is vast, ranging from simple five- or six-membered rings to complex fused systems. rsc.org This diversity allows for the fine-tuning of a drug candidate's properties to achieve the desired therapeutic effect while minimizing off-target toxicity. Pyridine and piperidine are two of the most common six-membered nitrogen heterocycles utilized in drug design. nih.gov

Historical Development and Therapeutic Relevance of Related Chemical Structures

The history of pyridine and piperidine derivatives in medicine is rich and dates back to the isolation of the first alkaloids. The piperidine nucleus is a key component of many naturally occurring alkaloids and synthetic drugs. researchgate.net The development of synthetic methodologies to modify these scaffolds has led to the discovery of numerous therapeutic agents. For example, piperidine-based compounds have been successfully developed as analgesics, antihistamines, antipsychotics, and anti-cancer agents. arizona.edu

The therapeutic relevance of these structures is broad. Derivatives of piperidine are found in drugs targeting a wide array of conditions, showcasing their versatility. nih.gov They have been employed as CNS modulators, antiaggregants, and anticoagulants, among other uses. arizona.edu The combination of a pyridine and piperidine ring has been a fruitful area of research, leading to the identification of potent and selective modulators of various biological targets. For instance, compounds incorporating these linked heterocyclic systems have been investigated as inhibitors of enzymes and as ligands for G-protein coupled receptors.

Rationale for Focused Academic Inquiry into this compound

The specific compound, this compound, warrants focused academic inquiry due to its potential to serve as a versatile scaffold for the development of new therapeutic agents. The rationale for this focused investigation is multi-faceted:

Structural Uniqueness: The specific substitution pattern—a methyl group at the 4-position of the pyridine ring and the piperidine connected at the 2-position via a methylene (B1212753) bridge—offers a distinct spatial arrangement of functional groups compared to other isomers or analogues. This unique geometry could lead to novel interactions with biological targets and potentially improved selectivity.

Potential for Diverse Biological Activity: Given the wide range of biological activities exhibited by pyridine and piperidine derivatives, there is a high probability that this compound and its derivatives could demonstrate interesting pharmacological properties. nih.gov These may include, but are not limited to, anticancer, antiviral, anti-inflammatory, and neuroprotective effects. nih.govnih.gov

Synthetic Tractability: The synthesis of this compound and its derivatives is generally achievable through established synthetic methodologies in organic chemistry, making it an accessible target for academic research groups.

Contribution to Structure-Activity Relationship (SAR) Studies: Detailed investigation of this specific compound and its analogues can provide valuable data for broader structure-activity relationship studies. Understanding how the subtle changes in substitution and stereochemistry affect biological activity is crucial for the rational design of more potent and selective drug candidates.

By systematically exploring the synthesis, chemical properties, and biological activities of this compound, researchers can contribute to the fundamental understanding of this important chemical scaffold and potentially uncover new leads for drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

4-methyl-2-(piperidin-2-ylmethyl)pyridine

InChI

InChI=1S/C12H18N2/c1-10-5-7-14-12(8-10)9-11-4-2-3-6-13-11/h5,7-8,11,13H,2-4,6,9H2,1H3

InChI Key

DBKDDPQJNILUTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CC2CCCCN2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Methyl 2 Piperidin 2 Ylmethyl Pyridine

Strategies for the De Novo Synthesis of the Pyridine (B92270) and Piperidine (B6355638) Moieties

The formation of the core heterocyclic rings—4-methylpyridine (B42270) and 2-substituted piperidine—is the foundational aspect of synthesizing the target molecule. While 4-methylpyridine derivatives are often readily available, the stereoselective construction of the substituted piperidine ring requires specialized synthetic approaches.

Reductive amination is a powerful and versatile method for the synthesis of the piperidine ring. This strategy typically involves the cyclization of a linear precursor containing an amine and one or more carbonyl groups.

One effective approach is the double reductive amination of a 1,5-dicarbonyl compound. rsc.orgnih.gov In this process, a 1,5-keto-aldehyde can undergo a double reductive amination sequence with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding piperidine product. rsc.orgnih.gov This method can be rendered stereoselective by incorporating a chiral auxiliary into the precursor molecule, which directs the formation of a single diastereoisomer. rsc.orgnih.gov

Another strategy involves an intramolecular reductive amination. A carbohydrate-derived aldehyde or nitrone can serve as a precursor. rsc.org Nucleophilic addition of an organometallic reagent to the electrophilic carbon is followed by an efficient ring-closure via reductive amination to form the 2-substituted piperidine ring. rsc.org Furthermore, iron-catalyzed intramolecular reductive amination of precursors such as ϖ-amino fatty acids or methoxyamine-containing boronic esters provides an efficient route to piperidines under mild conditions. nih.gov

Precursor TypeReactionKey Features
1,5-Keto-aldehydeDouble Reductive AminationForms piperidine ring in a cascade process; can be highly stereoselective with a chiral auxiliary. rsc.orgnih.gov
Carbohydrate-derived Aldehyde/NitroneOrganometallic Addition / Intramolecular Reductive AminationAllows for the introduction of the C2-substituent and subsequent ring closure. rsc.org
Methoxyamine-containing Boronic EstersIntramolecular AminationProceeds via an N-B bond formation and a 1,2-metalate shift. nih.gov

A modern and highly stereoselective approach to synthesizing chiral piperidines involves the chemo-enzymatic dearomatization of pyridines. nih.govnih.govacs.org This method combines chemical synthesis with biocatalysis to achieve high levels of enantiopurity, which is difficult to attain through purely chemical means. nih.govthieme-connect.com

The process begins with the chemical activation and reduction of a pyridine derivative to an N-substituted tetrahydropyridine (B1245486) (THP). nih.govnih.govacs.org This intermediate is then subjected to a one-pot, stereoselective enzyme cascade. nih.govnih.gov An amine oxidase (AmOx) catalyzes the oxidation of the THP to generate a corresponding dihydropyridinium (DHP) species in situ. thieme-connect.commdpi.com This activates the C=C bond, which, along with the C=N bond, is then reduced by an ene imine reductase (EneIRED) biocatalyst to furnish the desired stereo-defined piperidine. nih.govthieme-connect.com A significant advantage of this method is that by selecting the appropriate EneIRED biocatalyst, either enantiomer of the final piperidine product can be accessed with excellent enantioselectivity. thieme-connect.com This chemo-enzymatic strategy has been successfully applied to the synthesis of key intermediates for various medicinally relevant compounds. nih.govacs.org

Enzyme CascadeFunctionOutcome
Amine Oxidase (AmOx)Oxidizes tetrahydropyridine (THP) to dihydropyridinium (DHP).Generates an activated intermediate for the next enzymatic step. mdpi.com
Ene Imine Reductase (EneIRED)Catalyzes conjugate reduction and iminium reduction of the DHP.Yields a broad range of chiral piperidines with high enantiomeric excess. nih.gov

Modular synthesis strategies offer high efficiency and flexibility, allowing for the construction of complex piperidine structures from simple, readily available starting materials. These approaches are particularly valuable for creating libraries of analogs for structure-activity relationship studies.

One such approach is a {[2+3]+1} annulation that utilizes a gold-catalyzed cyclization. nih.gov This sequence begins with readily available imines, propargyl Grignard reagents, and carboxylic acids. A gold catalyst facilitates the cyclization of an N-homopropargyl amide intermediate into a cyclic imidate, which is then chemoselectively reduced. nih.gov This is followed by a spontaneous Ferrier rearrangement to furnish a piperidin-4-one, which can be further reduced in situ to the corresponding alcohol. nih.gov This method is highly flexible and allows for the enantioselective synthesis of variously substituted piperidines, importantly leaving the piperidine nitrogen free for subsequent derivatization. nih.gov

Recently, a two-stage process combining biocatalytic C-H oxidation and radical cross-coupling has been developed to streamline the synthesis of complex piperidines. news-medical.net In the first step, enzymes are used to selectively add a hydroxyl group to specific sites on the piperidine molecule. The second step employs nickel electrocatalysis for a radical cross-coupling reaction, which efficiently forms new carbon-carbon bonds without the need for protecting groups or precious metal catalysts. news-medical.net This modular approach has been shown to reduce synthetic sequences from as many as 7-17 steps down to just 2-5 steps. news-medical.net

Coupling Reactions and Linker Strategies for Assembling the Full Scaffold

Once the pyridine and piperidine moieties are synthesized, or if one is used as a starting material, they must be joined together. The target molecule, 4-Methyl-2-(piperidin-2-ylmethyl)pyridine, features a methylene (B1212753) (-CH₂-) linker between the C2 position of the pyridine ring and the C2 position of the piperidine ring.

Nickel-catalyzed cross-electrophile coupling reactions provide a powerful method for linking heteroaryl halides with alkyl halides. nih.gov This strategy could be envisioned for assembling the target scaffold in a convergent manner. For instance, a 2-(halomethyl)-4-methylpyridine could be coupled with a suitable organometallic piperidine derivative. Alternatively, a 2-methyl-4-methylpyridine could be functionalized and coupled with a 2-(halomethyl)piperidine derivative. Research has demonstrated the successful coupling of various substituted 4-halopyridines and 2-halopyridines with alkyl bromides and even less reactive alkyl chlorides using a nickel catalyst and specialized pyridyl carboxamidine ligands. nih.gov This approach is tolerant of a wide variety of functional groups on both coupling partners.

Pyridine PrecursorAlkyl Halide PrecursorLigand TypeResult
2-Methyl-4-halopyridine1-Bromo-3-phenylpropaneN-cyano-substituted amidineHigh yield of 2-Methyl-4-(3-phenylpropyl)pyridine. nih.gov
2-Halopyridine1-Bromo-3-phenylpropanePyridyl carboxamidineHigh yield of 2-(3-Phenylpropyl)pyridine. nih.gov

Stereoselective Synthesis and Enantiomeric Purity

The C2 position of the piperidine ring in this compound is a stereocenter, making stereocontrol a critical aspect of its synthesis. Achieving high enantiomeric purity is essential, and several strategies can be employed.

As discussed previously, chemo-enzymatic dearomatization of pyridines is a premier method for obtaining stereo-enriched piperidines with precise stereochemistry and high enantiomeric excess (ee). nih.govnih.gov The choice of EneIRED enzyme allows access to either the (R) or (S) enantiomer of the desired piperidine. nih.gov

Another powerful technique is the use of a chiral auxiliary. In a double reductive amination cascade, an η⁴-dienetricarbonyliron complex can function as a potent chiral auxiliary, exerting complete control over the stereoselectivity of the reaction and leading to the formation of a single diastereoisomeric product. rsc.orgnih.gov The auxiliary can be removed in a subsequent step to yield the enantiopure 2-substituted piperidine. rsc.orgnih.gov

Kinetic resolution offers a method to separate a racemic mixture of a chiral intermediate. This can be achieved through deprotonation of N-Boc-2-arylpiperidines using a chiral base system, such as n-BuLi and the chiral ligand sparteine. acs.orgwhiterose.ac.uk This system selectively deprotonates one enantiomer of the starting material, allowing for the separation of the unreacted, enantioenriched piperidine from the derivatized product. acs.orgrsc.org This method can yield products with high enantiomer ratios. acs.org

Biocatalytic approaches using transaminases have also been developed for the asymmetric synthesis of 2-substituted piperidines from commercially available ω-chloroketones. nih.govacs.org By selecting the appropriate transaminase, either enantiomer can be synthesized with enantiomeric excesses often exceeding 99.5%. nih.govacs.org

Derivatization and Analog Design of this compound

The core scaffold of this compound offers multiple sites for derivatization to generate a library of analogs. Such modifications can be used to explore structure-activity relationships in medicinal chemistry contexts.

Piperidine Nitrogen (N1') : The secondary amine of the piperidine ring is a prime site for modification. It can be readily N-alkylated or N-acylated to introduce a wide variety of substituents. Reductive amination with aldehydes or ketones can introduce further substituted alkyl groups.

Piperidine Ring (C3', C4', C5') : The piperidine ring can be further substituted. For example, modular synthesis approaches allow for the incorporation of substituents at various positions during the ring's construction. nih.gov Functionalization of an existing piperidine ring, though more challenging, can also be achieved.

Pyridine Ring Methyl Group (C4-CH₃) : The methyl group at the C4 position of the pyridine ring can be a site for functionalization. It can potentially be halogenated or oxidized to an alcohol or carboxylic acid, providing a handle for further modifications.

Methylene Linker : While synthetically challenging, modification of the linker could involve creating analogs with a longer alkyl chain, or incorporating heteroatoms or carbonyl groups.

An analogous synthetic strategy for 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline (B57606) derivatives involves the reaction of a 4-(chloromethyl) precursor with various substituted piperidines in the presence of a base like K₂CO₃. researchgate.net This demonstrates a straightforward method for introducing diversity at the piperidine moiety, a strategy directly applicable to the synthesis of analogs of this compound.

Modifications on the Pyridine Ring (e.g., Alkyl, Halogen, Hydroxyl, Amine Substitutions)

The pyridine ring is a versatile platform for a variety of chemical transformations. Modifications can be introduced to alter electronic properties, steric hindrance, and potential points of interaction with biological targets. For scaffolds related to this compound, several methods for pyridine functionalization are applicable.

Direct C-H functionalization offers an atom-economical approach to introduce new substituents. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce aryl or alkyl groups. researchgate.net Nucleophilic aromatic substitution (SNAr) is another powerful tool, particularly for pyridines bearing leaving groups like halogens. mdpi.com The synthesis of 2-amino-4-(1-piperidine) pyridine derivatives has been explored, demonstrating the feasibility of introducing amine groups onto the pyridine core. mdpi.com Furthermore, pyridine N-oxides can serve as versatile intermediates; their activation facilitates regioselective functionalization at the C2 position, which can then be derivatized to introduce various functional groups. evitachem.comrsc.org

Below is a table summarizing potential modifications on the pyridine ring based on established methodologies for related pyridine derivatives.

Modification Type Reagent/Catalyst System Typical Position of Substitution Reaction Type Potential Outcome on Core Structure
AminationNH₂Boc, Pd(OAc)₂, XantPhosC6Buchwald-Hartwig Cross-CouplingIntroduction of a protected amine group. mdpi.com
ArylationArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃C6Suzuki-Miyaura CouplingAddition of a phenyl or substituted phenyl group. mdpi.com
CyanationN/A (starting from 2-chloro-dicarbonitrile)C2, C6Nucleophilic SubstitutionSynthesis of cyano-substituted pyridine rings. nih.gov
CarboxylationN/A (starting from ethyl nicotinate)C3, C5Esterification, OxidationCreation of carboxylic acid or ester functionalities. nih.gov
HalogenationN/A (starting from dichloropyridine)C2, C6Nucleophilic SubstitutionIntroduction of halogen atoms for further functionalization. mdpi.com

Interactive Data Table: Pyridine Ring Modifications

Structural Variations of the Piperidine Ring System (e.g., Ring Size, Substitution Pattern)

The most common route to substituted piperidines is the catalytic hydrogenation of corresponding substituted pyridines. mdpi.comnih.gov This method allows for the stereoselective synthesis of various piperidine derivatives, including those with fluorine or other substituents, by choosing appropriate catalysts (e.g., Rhodium, Iridium, Ruthenium) and conditions. mdpi.comnih.gov For instance, all-cis-(multi)fluorinated piperidines can be accessed from fluoropyridines using a rhodium(I) complex. nih.gov

Annulation reactions, such as [5+1] and [4+2] cycloadditions, provide another versatile approach to construct the piperidine ring with desired stereochemistry and substitution. nih.gov The diversity of functional groups and substitution patterns on the piperidine ring is vast, and the biological properties are highly dependent on the type and location of these substituents. researchgate.net Bridged piperidine analogues, such as those incorporating quinuclidine (B89598) or nortropane scaffolds, have been synthesized to create conformationally constrained structures. nih.gov

The table below outlines methods for generating structural variations in the piperidine ring.

Variation Type Synthetic Approach Key Reagents/Catalysts Description Reference
SubstitutionCatalytic HydrogenationRh, Ru, Ir-based catalystsReduction of a pre-substituted pyridine to yield a substituted piperidine. mdpi.comnih.gov mdpi.comnih.gov
SubstitutionAnnulationIridium(III) catalysts[5+1] annulation via hydrogen borrowing enables stereoselective synthesis. nih.gov nih.gov
Ring Size VariationN/AN/ASynthesis of analogous compounds with different ring sizes (e.g., pyrrolidine, azepane) can be achieved through similar hydrogenation or annulation strategies starting from appropriate precursors.N/A
Conformational ConstraintBridgingN/AIntroduction of one- or two-carbon bridges to create rigid structures like 2-azanorbornane or nortropane. nih.gov nih.gov
N-SubstitutionAlkylation/ArylationAlkyl halides, Aryl halidesFunctionalization of the piperidine nitrogen atom. researchgate.net researchgate.net

Interactive Data Table: Piperidine Ring Variations

Side Chain Elongation and Functionalization at the Piperidine-Pyridine Linker

Modifying the methylene linker between the pyridine and piperidine rings can influence the molecule's flexibility and spatial orientation of the two heterocyclic systems. Introducing substituents or elongating the chain can lead to new derivatives with altered properties.

One approach to functionalize the linker involves the homologation of the side chain. For example, starting with a bromo-substituted pyridine, a Sonogashira reaction followed by catalytic hydrogenation can introduce a two-carbon (phenethyl-type) linker instead of a one-carbon linker. mdpi.com While this example involves an amine rather than a piperidine, the principle of building out the side chain from a functionalized pyridine is a key strategy.

Direct functionalization of the α-methyl position of pyridines is also a relevant transformation. A continuous flow method using a Raney® nickel catalyst has been shown to achieve α-methylation of various pyridines, suggesting that similar catalytic approaches could be adapted for more complex substitutions at the linker position. researchgate.net

Modification Methodology Key Intermediates/Reagents Description Reference
Chain ElongationSonogashira Coupling & HydrogenationBromo-2-aminopyridine, terminal alkyne, Pd/CA two-step process to extend the single carbon linker to a two-carbon chain. mdpi.com mdpi.com
α-AlkylationContinuous Flow CatalysisRaney® Nickel, AlcoholCatalytic methylation at the α-position of the pyridine ring. researchgate.net researchgate.net
Linker ConstructionCondensation2,6-disubstituted piperidin-4-one, 2-(hydrazonomethyl)pyridineFormation of a hydrazono-methyl linker between the two rings. scielo.org.mx scielo.org.mx

Interactive Data Table: Side Chain Modifications

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of complex molecules like this compound and its derivatives, sustainable approaches are increasingly important.

One key area of green chemistry is the use of more environmentally benign reaction conditions. Microwave-assisted organic synthesis has been shown to be an effective green tool for preparing novel pyridine derivatives through one-pot, multi-component reactions. nih.gov This method often leads to shorter reaction times, higher yields, and purer products compared to conventional heating. nih.gov

The development of catalytic systems that enable transformations of biomass-derived feedstocks into valuable chemicals is also a major goal of green chemistry. A sustainable, one-pot synthesis of piperidine from the bio-based platform chemical furfural (B47365) has been developed using a surface single-atom alloy catalyst. nih.gov Such strategies reduce reliance on fossil resources and offer more ecologically sound routes to N-heterocycles. nih.gov

Green Chemistry Approach Methodology Advantages Application to Target Synthesis Reference
Alternative Energy SourcesMicrowave IrradiationShorter reaction times, higher yields, pure products, low-cost processing. nih.govCould be applied to the multi-component synthesis of the substituted pyridine precursor. nih.gov
Process IntensificationContinuous Flow ChemistryEnhanced safety, higher efficiency, reduced need for purification, greener process. researchgate.netCould be used for the catalytic functionalization of the pyridine ring or the side chain. researchgate.net
Renewable FeedstocksBiomass ConversionReduces reliance on fossil fuels, creates economically and ecologically improved routes. nih.govThe piperidine moiety could potentially be synthesized from bio-based furfural. nih.gov
Atom EconomyC-H FunctionalizationAvoids pre-functionalization, reduces waste. rsc.orgDirect introduction of substituents onto the pyridine ring without the need for leaving groups. rsc.org

Interactive Data Table: Green Chemistry Approaches

Preclinical Pharmacological Characterization of 4 Methyl 2 Piperidin 2 Ylmethyl Pyridine in Animal Models

In Vitro Pharmacodynamics

No information is publicly available regarding the in vitro pharmacodynamics of 4-Methyl-2-(piperidin-2-ylmethyl)pyridine.

Cell-Based Functional Assays

There are no publicly accessible reports on the effects of this compound in cell-based functional assays, such as reporter gene assays or calcium flux experiments. These types of studies are crucial for determining the compound's mechanism of action at a cellular level, including its potential to activate or inhibit specific signaling pathways.

Tissue and Organ Bath Studies

Similarly, a review of available literature did not uncover any studies on the effects of this compound in isolated tissue or organ bath preparations. Such experiments would typically be used to assess the compound's functional activity on specific physiological systems, for instance, its contractile or relaxant effects on smooth or cardiac muscle tissues.

In Vivo Efficacy Assessments in Relevant Animal Disease Models

There is no published research detailing the in vivo efficacy of this compound in any animal models of disease. The potential therapeutic applications of the compound, whether in neurological, inflammatory, or oncological contexts, remain unevaluated in the public scientific record.

Dose-Response Relationships and Efficacy in Murine Models

Without any in vivo studies, there is no data available on the dose-response relationships or the efficacy of this compound in murine models.

Behavioral and Physiological Effects in Animal Studies

Information regarding the behavioral and physiological effects of this compound in animal studies is not available in the public domain.

Pharmacokinetic (PK) Evaluation in Animal Species

The pharmacokinetic profile of this compound in any animal species has not been publicly reported. Data on its absorption, distribution, metabolism, and excretion are essential for understanding its potential as a therapeutic agent and for designing further preclinical and clinical studies.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animals

No specific data is available in the public domain regarding the ADME profile of this compound in any animal model.

Oral Bioavailability and Half-Life Determination in Preclinical Species

Information on the oral bioavailability and elimination half-life of this compound in preclinical species has not been published in the accessible literature.

Development of Mechanism-Based Biomarkers in Preclinical Settings

There is no available information concerning the development or use of mechanism-based biomarkers for this compound in preclinical studies.

Advanced Analytical and Spectroscopic Characterization for Research on 4 Methyl 2 Piperidin 2 Ylmethyl Pyridine

Chromatographic Methods for Purity and Quantification (HPLC, GC-MS, UPLC)

Chromatographic techniques are indispensable for separating 4-Methyl-2-(piperidin-2-ylmethyl)pyridine from impurities and for its quantification. wikipedia.org High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed.

HPLC and UPLC: Reversed-phase HPLC and UPLC are the most common methods for analyzing pyridine (B92270) derivatives. researchgate.net These techniques utilize a nonpolar stationary phase (typically C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. UPLC, using smaller particle sizes in the column, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. For a compound like this compound, a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) is typical. nih.gov

GC-MS: Gas chromatography is well-suited for volatile and thermally stable compounds. nih.gov this compound can be analyzed by GC, often using a capillary column with a nonpolar or medium-polarity stationary phase. nih.gov The coupled mass spectrometer serves as a powerful detector, providing mass information that aids in the identification of the main peak and any co-eluting impurities. This method provides high resolution and sensitivity for purity assessment. nih.gov

The following table summarizes typical chromatographic conditions for the analysis of related pyridine and piperidine (B6355638) compounds, which would be adapted for this compound.

Technique Stationary Phase (Column) Typical Mobile Phase / Carrier Gas Detection Application
RP-HPLC C18 (e.g., 150 x 4.6 mm, 5 µm)Acetonitrile/Water with 0.1% Formic AcidUV (254 nm), DADPurity, Quantification
UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm)Acetonitrile/Ammonium Acetate BufferUV, MSHigh-throughput Purity
GC-MS DB-5 or similar (nonpolar)HeliumMass Spectrometry (EI)Purity, Impurity ID

Mass Spectrometry Techniques (LC-MS/MS, High-Resolution MS) for Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and structure of this compound.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective technique used for both structural confirmation and quantification. nih.gov The compound is first ionized, typically using electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. In the first mass analyzer, this parent ion is selected. It then passes into a collision cell where it is fragmented, and the resulting product ions are analyzed in a second mass analyzer. The specific fragmentation pattern serves as a structural fingerprint. For this compound, expected fragmentation would involve the cleavage of the bond between the pyridine and piperidine rings.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass.

Metabolite Identification: In preclinical studies, LC-MS/MS is the primary tool for identifying metabolites in biological matrices. nih.gov Common metabolic pathways for pyridine-containing compounds include N-oxidation of the pyridine or piperidine nitrogen, and hydroxylation of the aromatic ring or aliphatic portions of the molecule. nih.gov These transformations result in predictable mass shifts from the parent drug, which can be detected and characterized by MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation (1H, 13C, 2D NMR)

NMR spectroscopy is the most powerful technique for the complete and unambiguous elucidation of molecular structure. rsc.org

1H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the pyridine ring, the piperidine ring, the methylene (B1212753) bridge, and the methyl group. chemicalbook.com

13C NMR: The carbon-13 NMR spectrum shows the number of chemically distinct carbon atoms. Signals would be observed for the carbons of the pyridine ring, the piperidine ring, the methylene bridge, and the methyl group. chemicalbook.com

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of the molecule.

COSY shows which protons are coupled to each other (typically on adjacent carbons).

HSQC correlates each proton signal with the carbon signal to which it is directly attached.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule, such as linking the methylene bridge to both the pyridine and piperidine rings.

The following table outlines the expected chemical shifts for the key nuclei in this compound, based on data from analogous structures. chemicalbook.comchemicalbook.com

Nucleus Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (1H NMR)
1H Pyridine H (position 6)8.3 - 8.5d
1H Pyridine H (positions 3, 5)7.0 - 7.5m
1H Piperidine N-H1.5 - 3.0 (broad)s (br)
1H Methylene bridge (-CH2-)2.7 - 3.0m
1H Piperidine ring protons1.2 - 2.9m
1H Methyl group (-CH3)2.2 - 2.4s
13C Pyridine C (quaternary)145 - 160-
13C Pyridine C-H120 - 150-
13C Piperidine ring carbons25 - 55-
13C Methylene bridge (-CH2-)~45-
13C Methyl group (-CH3)~18-

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. lew.ro Key expected absorptions for this compound would include N-H stretching from the piperidine amine, aromatic C-H stretching from the pyridine ring, aliphatic C-H stretching from the piperidine ring and methyl group, and characteristic C=C and C=N ring stretching vibrations of the pyridine moiety. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. cdnsciencepub.com It is particularly useful for observing symmetric vibrations and nonpolar bonds, which may be weak in the IR spectrum. The aromatic ring vibrations of the pyridine core would give rise to strong signals in the Raman spectrum. researchgate.net

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Technique
N-H StretchPiperidine Amine3300 - 3500IR
Aromatic C-H StretchPyridine Ring3000 - 3100IR, Raman
Aliphatic C-H StretchPiperidine, CH₂, CH₃2850 - 3000IR, Raman
C=N, C=C StretchPyridine Ring1400 - 1600IR, Raman

X-ray Crystallography for Solid-State Structure and Co-crystal Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com

This analysis would confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the solid state. For instance, it would definitively show the conformation of the piperidine ring, which is expected to adopt a stable chair form. ebi.ac.uk Furthermore, X-ray crystallography is invaluable for studying co-crystals, such as protein-ligand complexes. Analyzing the crystal structure of the compound bound to a biological target (e.g., an enzyme or receptor) can reveal the specific intermolecular interactions—such as hydrogen bonds and hydrophobic contacts—that are responsible for its biological activity. nih.gov

Development and Validation of Quantitative Analytical Methods for Biological Samples (preclinical)

For preclinical studies, it is essential to develop and validate robust analytical methods to quantify the concentration of this compound in biological matrices like plasma, blood, or tissue homogenates. iitri.orgresearchgate.net

The process generally involves:

Method Development: An LC-MS/MS method is typically developed for its high sensitivity and selectivity. researchgate.net This involves optimizing the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic conditions for separation from endogenous matrix components, and mass spectrometer parameters for sensitive detection.

Method Validation: The developed method must be validated according to regulatory guidelines (e.g., FDA). iitri.org This rigorous process assesses the method's performance characteristics to ensure the reliability of the data.

The key validation parameters are summarized in the table below.

Validation Parameter Description
Selectivity/Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range The concentration range over which the method provides results that are directly proportional to the analyte concentration.
Accuracy The closeness of the measured concentration to the true value, assessed by analyzing quality control samples at known concentrations.
Precision The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samples.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.
Stability The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, long-term storage).

Computational Chemistry and in Silico Modeling of 4 Methyl 2 Piperidin 2 Ylmethyl Pyridine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are used to solve the Schrödinger equation, providing insights into molecular geometry, electronic distribution, and reactivity.

Methodology : DFT, particularly with hybrid functionals like B3LYP, offers a balance between accuracy and computational cost, making it a popular choice for studying organic molecules. researchgate.net These calculations begin by optimizing the molecular geometry to find the lowest energy conformation. From this stable structure, various electronic properties can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Research Findings on Analogs : Studies on piperidine (B6355638) and its derivatives have successfully used DFT and ab initio methods to determine stable conformations and vibrational frequencies. For instance, calculations on 4-methylpiperidine have shown excellent agreement between theoretical predictions using the B3LYP functional and experimental results. researchgate.net In a study on a different complex palladium(II) complex containing a pyridine-2-carboxamide ligand, DFT calculations were employed to analyze the molecular structure and compare it with experimental X-ray diffraction data. researchgate.netdntb.gov.ua Such analyses for 4-Methyl-2-(piperidin-2-ylmethyl)pyridine would be critical to establish its most stable three-dimensional shape and understand its electronic characteristics, which are prerequisites for further modeling, such as molecular docking.

Table 1: Representative Quantum Chemical Properties Calculated for Analogous Compounds

PropertyMethod/Basis SetValueSignificance
HOMO-LUMO GapDFT/B3LYP~4-5 eVIndicates high kinetic stability and low chemical reactivity. alliedacademies.org
Dipole MomentDFT/B3LYP~1-3 DebyeQuantifies the molecule's overall polarity.
Bond Length (C-N)DFT/B3LYP/6-31G(d)~1.45 ÅProvides optimized geometric parameters. researchgate.net
Bond Angle (C-N-C)DFT/B3LYP/6-31G(d)~111°Defines the molecular conformation. researchgate.net

Note: Data are representative values from studies on related heterocyclic compounds and are for illustrative purposes.

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Methodology : Docking algorithms place the ligand into the binding site of a protein and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The output is a binding affinity or score (e.g., in kcal/mol), which estimates the strength of the interaction. nih.gov Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the protein-ligand complex over time, providing a more dynamic and realistic view of the interaction.

Research Findings on Analogs : Docking studies on piperidine derivatives have been widely reported. For example, novel piperidin-4-one derivatives were docked against a bacterial protein, with one compound showing a strong binding score of -8.2 kcal/mol. researchgate.net In another study, thiazolo[3,2-a] pyridine (B92270) derivatives were evaluated as potential anti-diabetic agents, where the best compound exhibited a binding energy of -7.43 Kcal/mol against the α-amylase enzyme. nih.gov Similarly, a polyfunctionalized pyridine derivative showed a binding energy of -11.2 kcal/mol with the human σ1 receptor, a target for neurological disorders. nih.gov For this compound, these methods would be essential to screen for potential protein targets and to visualize the specific atomic interactions that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Methodology : A QSAR model is built by calculating a set of molecular descriptors (physicochemical properties, electronic properties, or 3D features) for a series of compounds with known activities. Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that correlates these descriptors with the activity. chemrevlett.comresearchgate.net A robust QSAR model can then be used to predict the activity of new, untested compounds.

Research Findings on Analogs : A QSAR study was conducted on a series of pyridine and bipyridine derivatives for their efficacy against cervical cancer. The resulting MLR model showed good statistical reliability with a coefficient of determination (R²) of 0.808 for the training set, indicating a strong correlation between the chosen descriptors and the anticancer activity. chemrevlett.com Another QSAR model for 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives targeting a G-protein coupled receptor also demonstrated high predictive ability. researchgate.net A similar approach for analogs of this compound could guide the design of new derivatives with enhanced potency for a specific biological target.

Table 2: Statistical Parameters for a Representative QSAR Model of Pyridine Derivatives

ParameterValueDescription
R² (Training Set)0.808Coefficient of determination, indicating the model's goodness of fit. chemrevlett.com
R² (Test Set)0.908Indicates the model's ability to predict the activity of an external set of compounds. chemrevlett.com
Q² (Cross-validation)> 0.75Measures the internal predictive ability of the model. researchgate.net
RMSE0.450Root Mean Square Error, indicating the deviation between predicted and actual values. chemrevlett.com

Note: Data are from a published QSAR study on pyridine derivatives against the HeLa cell line for illustrative purposes. chemrevlett.com

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.

Methodology : There are two main approaches. Structure-based virtual screening docks compounds from a library into the target's binding site. Ligand-based virtual screening uses the structure of a known active molecule as a template to find other compounds in a library with similar shapes or physicochemical properties. nih.gov These methods allow for the rapid and cost-effective identification of "hit" compounds for further experimental testing. nih.gov

Research Findings on Analogs : In a search for new antimicrobials, a virtual screening of the ChemDiv library was performed using a ligand-based pharmacophore model, which successfully narrowed down over 1.5 million molecules to a small set for biological assays. chemdiv.com An innovative virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis, rapidly expanding the chemical series and improving its activity. nih.gov These approaches could be applied to this compound to either find its potential biological targets (via reverse docking) or to discover novel compounds with similar structural features and potentially similar activities from vast chemical databases like ZINC or ChemDiv. nih.govchemdiv.com

Prediction of ADME Properties (in silico)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process.

Methodology : Various computational models and software (e.g., pkCSM, SwissADME) are used to predict key ADME parameters. These include physicochemical properties like lipophilicity (logP) and aqueous solubility, absorption properties like human intestinal absorption and Caco-2 cell permeability, distribution properties like blood-brain barrier (BBB) penetration, and metabolism properties, such as inhibition of cytochrome P450 (CYP) enzymes. cmjpublishers.comfrontiersin.org

Research Findings on Analogs : In silico ADME studies are routinely performed on novel compounds. For a series of quinoline (B57606) analogues, ADME predictions showed high intestinal absorption rates but also potential interactions with CYP enzymes, which is crucial information for further development. researchgate.net A study of pyridine-4-carbohydrazide derivatives showed that structural modifications positively influenced ADME profiles compared to the parent compound, although some derivatives presented solubility challenges. cmjpublishers.com An ADME analysis of this compound would be essential to evaluate its drug-likeness and predict its likely behavior in a biological system. nih.gov

Table 3: Predicted In Silico ADME Properties for a Representative Piperidine Analog

ADME ParameterPredicted ValueInterpretation
Water Solubility (logS)-2.5Moderately soluble.
Intestinal Absorption>90%High potential for absorption from the gut. nih.gov
BBB PermeabilityLowUnlikely to cross the blood-brain barrier. nih.gov
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this enzyme. nih.gov
P-glycoprotein SubstrateYesMay be subject to efflux from cells, affecting distribution. frontiersin.org

Note: These values are hypothetical and serve to illustrate the type of data generated in an in silico ADME prediction.

Cheminformatics and Data Mining for Analog Exploration

Cheminformatics involves the use of computational methods to analyze and manage large chemical datasets. It plays a vital role in exploring the chemical space around a lead compound to discover new analogs with improved properties.

Methodology : Techniques such as similarity searching, chemical fingerprinting, and molecular clustering are used to navigate large compound databases. By defining the structure of this compound as a query, these tools can identify commercially available or synthetically accessible analogs. Principal Component Analysis (PCA) can be used to visualize the chemical space of a library and compare its diversity to known drugs.

Research Findings on Analogs : Cheminformatics tools are integral to virtual screening and library design. The analysis of large commercial libraries like ChemDiv or Enamine often involves filtering compounds based on physicochemical properties and structural motifs to create focused screening sets. chemdiv.com Data mining approaches can identify structure-activity trends within a series of tested compounds, guiding the rational design of the next generation of molecules. For this compound, these methods would enable a systematic exploration of its derivatives, helping to build a comprehensive understanding of its structure-activity and structure-property relationships.

Applications in Chemical Biology and As Research Probes

Utility as a Molecular Probe for Specific Biological Targets

There is no specific information in the reviewed scientific literature regarding the use of 4-Methyl-2-(piperidin-2-ylmethyl)pyridine as a molecular probe for any specific biological target. However, the pyridine-piperidine scaffold is a common motif in compounds designed to interact with a variety of biological targets. For instance, derivatives of pyridine-2-methylamine have been investigated as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial protein for the viability of M. tuberculosis. nih.gov Molecular docking studies of some pyridine-2-methylamine derivatives have shown potential binding to the active pocket of MmpL3. nih.gov

Another related structure, 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, has been identified as a selective N-methyl-D-aspartate (NMDA) receptor antagonist, highlighting the potential for this class of compounds to target central nervous system receptors. nih.gov The utility of a compound as a molecular probe depends on its affinity and selectivity for a specific target. Without experimental data for this compound, its potential as a molecular probe remains theoretical.

Application in Target Validation Studies in Preclinical Research

Target validation is the process of demonstrating that a specific biological molecule is critically involved in a disease process and that modulating its activity is likely to have a therapeutic effect. Small molecules are often used in these studies to probe the function of a potential drug target. There are no documented applications of this compound in target validation studies within preclinical research.

In principle, if this compound were found to be a potent and selective inhibitor or activator of a specific biological target, it could be used in preclinical models to study the physiological or pathological role of that target. For example, compounds with a piperidine-pyridine hybrid scaffold have been used to validate targets in various therapeutic areas, from Alzheimer's disease to cancer. evitachem.com The use of such compounds in animal models of disease can help to establish a link between target engagement and a desired physiological outcome.

Potential for Scaffold Repurposing and New Therapeutic Avenues (Preclinical Stage)

Scaffold repurposing, or scaffold hopping, is a strategy in drug discovery where the core structure of a known active compound is modified to create new molecules with different biological activities. While there is no specific information on the repurposing of the this compound scaffold, the general piperidine-pyridine motif is a versatile scaffold that has been adapted for a wide range of therapeutic targets.

Future Research Directions for 4 Methyl 2 Piperidin 2 Ylmethyl Pyridine

Exploration of Novel Synthetic Methodologies for Accessing Diverse Analogs

The generation of a comprehensive library of analogues is fundamental to establishing robust structure-activity relationships (SAR) and optimizing lead compounds. Future work should move beyond classical synthetic routes and embrace modern methodologies to rapidly and efficiently access a wide array of structurally diverse derivatives of 4-Methyl-2-(piperidin-2-ylmethyl)pyridine.

Key areas for exploration include:

Late-Stage Functionalization: Developing C-H activation strategies would permit the direct modification of the pyridine (B92270) and piperidine (B6355638) rings at various positions, circumventing the need for lengthy de novo syntheses for each new analogue. This allows for the introduction of diverse functional groups onto the core scaffold, enabling a more thorough exploration of the chemical space.

Catalytic Asymmetric Synthesis: To investigate the stereochemical aspects of the molecule's biological activity, the development of efficient catalytic asymmetric methods for the synthesis of enantiomerically pure piperidine precursors is crucial.

Flow Chemistry: The use of continuous-flow reactors can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for rapid library synthesis through automated processes.

Combinatorial Chemistry: Employing solid-phase or solution-phase combinatorial techniques can accelerate the creation of large, focused libraries of analogues by systematically varying substituents on both the pyridine and piperidine moieties. For instance, different aryl groups could be introduced via Suzuki-Miyaura cross-coupling reactions to explore interactions with target proteins. mdpi.com

Table 1: Potential Synthetic Methodologies for Analogue Generation
MethodologyObjectivePotential AdvantageReference Example
Late-Stage C-H ActivationDirect modification of the core scaffold to introduce diverse functional groups.Increased synthetic efficiency; rapid access to novel analogues.General principles of C-H functionalization in heterocyclic chemistry.
Suzuki-Miyaura Cross-CouplingIntroduction of various aryl or heteroaryl groups at specific positions.High functional group tolerance; well-established and reliable.Synthesis of 6-aryl-2-guanidinopyridines. mdpi.com
Buchwald-Hartwig AminationFormation of C-N bonds to introduce diverse amine substituents.Versatile for creating analogues with modified piperidine nitrogen.Used in the synthesis of a piperidinyl-pyridine derivative. mdpi.com
Asymmetric HydrogenationTo produce enantiomerically pure forms of the chiral piperidine ring.Allows for investigation of stereospecific biological activity.General methods for chiral amine synthesis.

Deeper Elucidation of Undiscovered Molecular Mechanisms and Off-Targets

A critical aspect of future research is to move beyond initial phenotypic screening and unravel the precise molecular mechanisms through which this compound and its analogues exert their effects. A significant portion of drugs in clinical trials fail due to a lack of efficacy, which can stem from a misunderstanding of the true mechanism of action. nih.gov It is imperative to identify not only the primary therapeutic target but also any potential off-targets, which could lead to unexpected toxicities or provide opportunities for drug repositioning.

Future investigations should employ a combination of the following approaches:

Chemoproteomics: Techniques such as affinity chromatography coupled with mass spectrometry can be used to "pull down" binding partners of the compound from cell lysates, thereby identifying direct molecular targets.

Genetic Approaches: CRISPR-Cas9 genetic screening can reveal genes that, when knocked out, confer resistance or sensitivity to the compound, providing strong evidence for the involvement of specific pathways or protein targets. nih.gov

Computational Profiling: In silico methods can be used to screen the compound against databases of known protein structures to predict potential binding interactions and identify likely on- and off-targets.

Table 2: Techniques for Mechanism of Action and Off-Target Identification
TechniquePrimary GoalAnticipated Outcome
Affinity-Based ChemoproteomicsIdentify direct protein binding partners.A list of potential primary and secondary molecular targets.
CRISPR-Cas9 ScreeningUncover genetic dependencies related to compound activity.Validation of on-target pathways and discovery of novel mechanisms of action. nih.gov
Reverse Docking/Computational ProfilingPredict potential protein targets based on structural similarity.Prioritized list of targets for experimental validation; early warning of potential off-targets.
Transcriptomic/Proteomic AnalysisAnalyze global changes in gene or protein expression upon treatment.Insight into the downstream cellular pathways affected by the compound.

Investigation in Untapped Preclinical Disease Models

The structural motifs present in this compound, namely the piperidine and 4-methylpyridine (B42270) rings, are found in numerous biologically active compounds. nih.gov This suggests that the therapeutic applications of this scaffold may be broader than initially anticipated. Future research should systematically evaluate the efficacy of this compound and its optimized analogues in a wider range of preclinical disease models.

Based on the activities of structurally related compounds, potential untapped areas for investigation include:

Oncology: The piperidine scaffold is a key component of many anti-cancer agents. nih.gov Analogues could be tested in models of hematological cancers like leukemia or myeloma, or in solid tumors where relevant targets are expressed. nih.gov

Inflammatory Diseases: Compounds containing the pyridine-guanidine structure have been investigated as inhibitors of MSK1, a kinase involved in inflammatory signaling, with applications in models of asthma. mdpi.com This suggests a potential role for this compound derivatives in inflammatory conditions.

Neurodegenerative and Psychiatric Disorders: Muscarinic M2 receptor antagonists containing piperidinyl piperidine structures have shown effects on acetylcholine (B1216132) release in the brain, relevant to cognitive disorders. nih.gov The core structure of this compound could be explored for activity at various CNS targets.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition, thereby accelerating the discovery timeline and reducing costs. mdpi.com

For this compound, AI and ML can be applied in several key areas:

Predictive Modeling: ML algorithms can be trained on data from synthesized analogues to build robust Quantitative Structure-Activity Relationship (QSAR) models. These models can then predict the activity of virtual compounds, prioritizing the synthesis of candidates with the highest likelihood of success. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.commdpi.com

Target Identification and Validation: AI can analyze complex biological data from genomics, proteomics, and clinical studies to identify and validate novel drug targets for which analogues of this compound may be effective. nih.gov

Table 3: Applications of AI and ML in the Drug Discovery Pipeline
Application AreaSpecific TaskPotential Impact on Research
Hit-to-Lead OptimizationQSAR and ADMET property prediction.Accelerates optimization by prioritizing synthesis of the most promising compounds. mdpi.comnih.gov
De Novo DesignGeneration of novel molecular structures.Explores a wider chemical space for next-generation analogues with improved properties. mdpi.com
Target IdentificationAnalysis of large-scale biological data.Suggests new therapeutic indications and molecular targets for the compound series. nih.gov
Synthetic Route PredictionPlanning of efficient chemical syntheses.Reduces the time and resources required to produce novel analogues. mdpi.com

Design and Synthesis of Next-Generation Potent and Selective Analogues

Key strategies for designing next-generation analogues include:

Structure-Based Design: Once a primary molecular target is identified and its structure is known, computational docking and molecular dynamics simulations can be used to design analogues that form optimal interactions with the target's binding site.

Scaffold Hopping: If the current scaffold has inherent liabilities (e.g., poor metabolic stability), computational tools and medicinal chemistry expertise can be used to identify alternative core structures that maintain the key pharmacophoric features required for activity while improving drug-like properties.

Bioisosteric Replacement: Systematically replacing functional groups with their bioisosteres can fine-tune the compound's potency, selectivity, and pharmacokinetic profile. For example, modifying the methyl group on the pyridine ring could alter metabolic stability or target engagement.

By pursuing these integrated future research directions, the scientific community can systematically build upon existing knowledge and fully explore the therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 4-Methyl-2-(piperidin-2-ylmethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Common synthetic routes involve multi-step condensation and functionalization. For example, coupling a piperidine derivative with a substituted pyridine precursor under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound. Reaction efficiency depends on stoichiometric ratios, temperature control (typically 0–25°C), and purification via column chromatography or recrystallization . Catalysts such as Rh or Pd/C (used in hydrogenation steps for analogous compounds) may enhance selectivity .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

  • Methodological Answer : Techniques include:

  • FT-IR/Raman spectroscopy : Identifies functional groups (e.g., C-N stretching in piperidine at ~1,250 cm⁻¹).
  • NMR (¹H/¹³C) : Resolves methyl group environments (δ 2.1–2.5 ppm for CH₃ on pyridine) and piperidine ring conformation.
  • X-ray crystallography : Determines absolute configuration and intermolecular interactions, as demonstrated for structurally similar pyrimidine derivatives .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

  • Methodological Answer : Standard precautions include:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation.
  • Waste disposal : Neutralization with mild acids/bases before incineration.
    • Contingency plans for spills (e.g., absorbent materials) and emergency showers/eyewash stations are critical, as advised in safety data sheets for related pyridine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model:

  • Electrophilic substitution sites : Localized electron density on the pyridine ring (C-2 and C-4 positions) .
  • Transition states : For reactions like hydrogenation or cross-coupling, using Gaussian or ORCA software.
  • Solvent effects : Polarizable continuum models (PCM) to simulate dichloromethane or toluene environments .
    • Validation via experimental kinetics (e.g., monitoring by HPLC) is essential to resolve discrepancies between theoretical and observed reactivity .

Q. What strategies address contradictory pharmacological data for piperidine-pyridine hybrids in receptor binding studies?

  • Methodological Answer : Contradictions may arise from:

  • Receptor isoforms : Test binding against multiple subtypes (e.g., α vs. β adrenergic receptors).
  • Buffer conditions : Vary pH (6.5–7.4) and ionic strength to mimic physiological environments.
  • Radioligand displacement assays : Use tritiated ligands (e.g., [³H]DAMGO for opioid receptors) with Scatchard analysis for affinity (Kd) calculations.
    • Cross-validate results with in silico docking (AutoDock Vina) to identify key binding residues .

Q. How can catalytic asymmetric synthesis be applied to generate enantiomerically pure derivatives?

  • Methodological Answer : Chiral catalysts (e.g., BINAP-Ru complexes) enable enantioselective hydrogenation of prochiral intermediates. For example:

  • Substrate design : Introduce a ketone or imine group adjacent to the piperidine ring.
  • Optimization : Screen chiral ligands (e.g., Josiphos) and solvents (MeOH/THF) to achieve >90% enantiomeric excess (ee).
  • Monitoring : Chiral HPLC or circular dichroism (CD) to track stereochemical outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.